

# Application Notes and Protocols for Labeling Antibodies with AF 568 NHS Ester

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## Compound of Interest

Compound Name: AF 568 NHS ester

Cat. No.: B12368988

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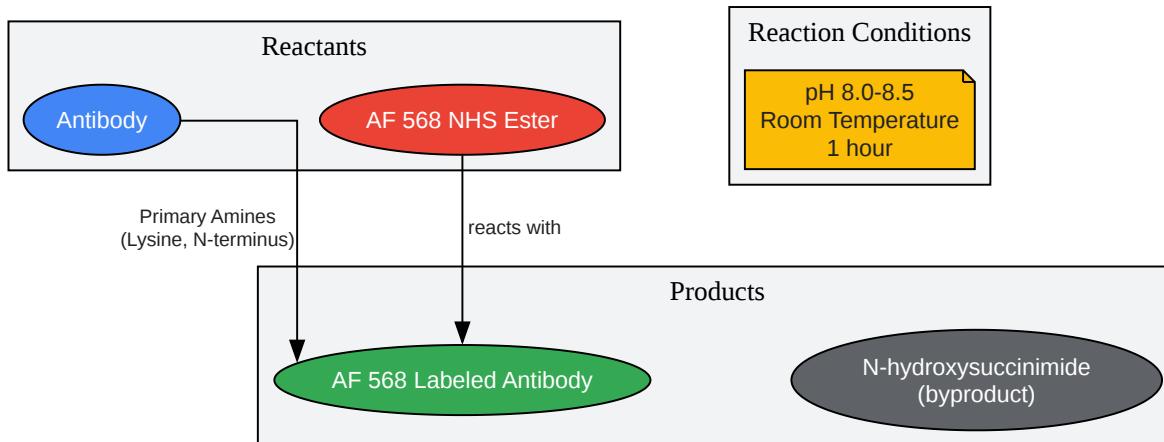
This document provides a detailed guide for the covalent labeling of antibodies with Alexa Fluor™ 568 (AF 568) N-hydroxysuccinimidyl (NHS) ester. AF 568 is a bright, photostable orange fluorescent dye widely used in various applications, including immunofluorescence microscopy, flow cytometry, and western blotting.[1][2] The NHS ester reactive group allows for the straightforward and efficient conjugation of the dye to primary amines on the antibody, forming a stable amide bond.[3][4]

## Principle of the Reaction

The labeling chemistry is based on the reaction of the succinimidyl ester group of AF 568 with primary amine groups (-NH<sub>2</sub>) present on the antibody.[3] These primary amines are predominantly found on the side chains of lysine residues and at the N-terminus of the antibody polypeptide chains.[5][6] The reaction is a nucleophilic acyl substitution where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3][7]

To ensure the primary amines are deprotonated and thus reactive, the labeling reaction is typically carried out at a slightly alkaline pH, generally between 8.0 and 8.5.[3][5][8] It is crucial

to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the antibody for reaction with the NHS ester.[\[5\]](#)[\[6\]](#)



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**Figure 1:** Chemical reaction for labeling antibodies with **AF 568 NHS ester**.

## Materials and Reagents

### Key Reagents

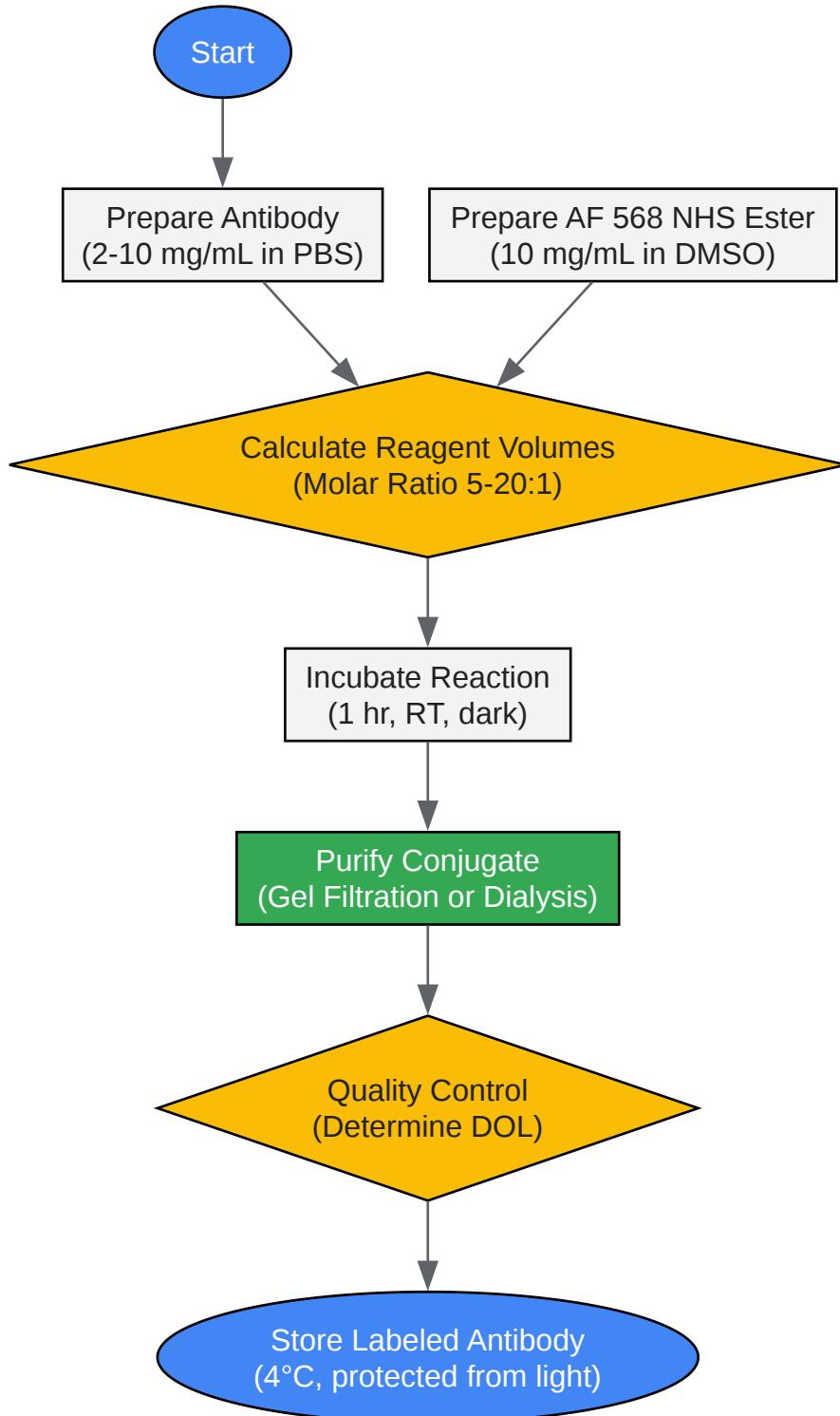
Reagent	Specifications	Storage
Antibody	Purified antibody at a concentration of 2-10 mg/mL. Must be in an amine-free buffer (e.g., PBS). <a href="#">[9]</a>	2-8°C or as recommended
AF 568 NHS Ester	High-quality, anhydrous.	-20°C, desiccated, protected from light. <a href="#">[1]</a> <a href="#">[2]</a>
Anhydrous DMSO or DMF	High-quality, anhydrous dimethyl sulfoxide or dimethylformamide.	Room temperature, desiccated.
Reaction Buffer	0.1 M Sodium Bicarbonate, pH 8.3. <a href="#">[3]</a> <a href="#">[10]</a>	Room temperature.
Quenching Buffer (Optional)	1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0. <a href="#">[11]</a>	Room temperature.
Purification Resin	Gel filtration resin (e.g., Sephadex G-25) or dialysis cassette. <a href="#">[9]</a> <a href="#">[10]</a>	As per manufacturer's instructions.

## Equipment

- Spectrophotometer or NanoDrop
- Microcentrifuge
- Vortex mixer
- Pipettes and tips
- Reaction tubes (e.g., microcentrifuge tubes)
- Gel filtration columns or dialysis equipment

## Experimental Protocols

This section outlines the detailed methodology for labeling your antibody with **AF 568 NHS ester**, purification of the conjugate, and determination of the degree of labeling.



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**Figure 2:** Experimental workflow for antibody labeling with **AF 568 NHS ester**.

## Preparation of Reagents

- Antibody Preparation:
  - Ensure your antibody is at a concentration between 2-10 mg/mL for optimal labeling.[9]
  - The antibody must be in an amine-free buffer like PBS. If it is in a buffer containing Tris or glycine, it must be dialyzed against PBS prior to labeling.[6][9]
  - Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3.[4]
- **AF 568 NHS Ester** Stock Solution:
  - Briefly centrifuge the vial of **AF 568 NHS ester** to collect the powder at the bottom.
  - Prepare a 10 mg/mL stock solution by dissolving the dye in high-quality anhydrous DMSO or DMF.[11][12] This should be done immediately before use as NHS esters are moisture-sensitive.[5]

## Labeling Reaction

- Calculate Molar Ratio:
  - The optimal molar ratio of dye to antibody should be empirically determined. A good starting point is to test ratios of 5:1, 10:1, and 20:1 (dye:antibody).[12]
  - Use the following formulas to calculate the required volume of dye solution:
    - Moles of Antibody = (Antibody concentration (mg/mL) / Antibody molecular weight (g/mol)) \* Volume (mL)
    - Volume of Dye = (Moles of Antibody \* Molar Ratio) / Dye stock concentration (mol/L)
- Conjugation:

- While gently vortexing the antibody solution, slowly add the calculated volume of the **AF 568 NHS ester** stock solution.[11]
- Incubate the reaction for 1 hour at room temperature, protected from light.[5][10]
- Quenching (Optional):
  - To stop the reaction, you can add a quenching buffer such as hydroxylamine or Tris to a final concentration of 50-100 mM and incubate for 15-30 minutes.[5][11] This step is optional but can prevent over-labeling.

## Purification of the Labeled Antibody

It is crucial to remove any unconjugated AF 568 dye, as it can lead to high background in downstream applications.

- Gel Filtration: This is the most common method.[9][10]
  - Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.
  - Apply the reaction mixture to the top of the column.
  - Elute with PBS. The labeled antibody will be in the first colored fractions to elute, while the smaller, unconjugated dye molecules will elute later.
- Dialysis:
  - Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
  - Dialyze against a large volume of PBS at 4°C for several hours to overnight, with at least two buffer changes.[6]

## Quality Control: Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule. The optimal DOL is typically between 2 and 10.[9][13]

- Spectrophotometric Measurement:
  - Measure the absorbance of the purified labeled antibody at 280 nm (A280) and at the absorbance maximum of AF 568, which is 578 nm (Amax).[10]
- Calculations:
  - Correction for Dye Absorbance at 280 nm: The dye also absorbs light at 280 nm. This needs to be corrected for to accurately determine the protein concentration. The correction factor (CF) for AF 568 is approximately 0.53.
    - $\text{Corrected A280} = \text{A280} - (\text{Amax} * \text{CF})$
  - Calculate Molar Concentrations:
    - $\text{Antibody Concentration (M)} = \text{Corrected A280} / (\text{Molar extinction coefficient of antibody} * \text{Path length (cm)})$ 
      - The molar extinction coefficient for a typical IgG is  $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ .[13]
    - $\text{Dye Concentration (M)} = \text{Amax} / (\text{Molar extinction coefficient of AF 568} * \text{Path length (cm)})$ 
      - The molar extinction coefficient for AF 568 is  $88,000 \text{ M}^{-1}\text{cm}^{-1}$ .[1][10]
  - Calculate DOL:
    - $\text{DOL} = \text{Dye Concentration (M)} / \text{Antibody Concentration (M)}$

## Storage and Stability

Store the labeled antibody at 2-8°C, protected from light.[14] For long-term storage, it can be aliquoted and stored at -20°C, with the addition of a cryoprotectant like 50% glycerol. Avoid repeated freeze-thaw cycles.[14]

## Troubleshooting

Issue	Possible Cause	Solution
Low DOL	<ul style="list-style-type: none"><li>- Antibody concentration too low.</li><li>- Reaction pH is not optimal.</li><li>- NHS ester has hydrolyzed.</li><li>- Buffer contains primary amines.</li></ul>	<ul style="list-style-type: none"><li>- Concentrate the antibody to &gt;2 mg/mL.</li><li>- Ensure the reaction buffer is at pH 8.0-8.5.</li><li>- Use fresh, anhydrous DMSO/DMF and a fresh vial of dye.</li><li>- Dialyze the antibody into an amine-free buffer like PBS.</li></ul>
High DOL (potential for quenching or precipitation)	<ul style="list-style-type: none"><li>- Molar ratio of dye to antibody is too high.</li></ul>	<ul style="list-style-type: none"><li>- Reduce the molar ratio of dye to antibody in the reaction.</li></ul>
High background in application	<ul style="list-style-type: none"><li>- Incomplete removal of unconjugated dye.</li></ul>	<ul style="list-style-type: none"><li>- Repeat the purification step (gel filtration or dialysis).</li></ul>
Loss of antibody activity	<ul style="list-style-type: none"><li>- Over-labeling can affect the antigen-binding site.</li></ul>	<ul style="list-style-type: none"><li>- Reduce the molar ratio of dye to antibody.</li><li>- Consider site-specific labeling techniques if activity is consistently lost.</li></ul>

## Quantitative Data Summary

Parameter	Recommended Value	Reference
Antibody Concentration	2-10 mg/mL	
Reaction Buffer	0.1 M Sodium Bicarbonate, pH 8.0-8.5	[3][5]
Dye:Antibody Molar Ratio	5:1 to 20:1 (to be optimized)	
Incubation Time	1 hour	[5][10]
Incubation Temperature	Room Temperature	[5][10]
AF 568 Extinction Coefficient	88,000 M <sup>-1</sup> cm <sup>-1</sup> at 578 nm	[1][10]
IgG Extinction Coefficient	~210,000 M <sup>-1</sup> cm <sup>-1</sup> at 280 nm	[13]
AF 568 Correction Factor at 280 nm	~0.53	[15]
Optimal DOL	2-10	[9][13]

### Need Custom Synthesis?

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## References

- 1. [vectorlabs.com](http://vectorlabs.com) [vectorlabs.com]
- 2. Invitrogen™ Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 3. Buy AF568 NHS ester (EVT-14888955) [evitachem.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. [glenresearch.com](http://glenresearch.com) [glenresearch.com]

- 8. [lumiprobe.com](#) [lumiprobe.com]
- 9. [Antibody Conjugation Protocol | AAT Bioquest](#) [aatbio.com]
- 10. [Alexa Fluor 568 NHS Ester \(Succinimidyl Ester\) | LabX.com](#) [labx.com]
- 11. [Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US](#) [thermofisher.com]
- 12. [Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC](#) [pmc.ncbi.nlm.nih.gov]
- 13. [How to Determine the Degree of Labeling | AAT Bioquest](#) [aatbio.com]
- 14. [Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - HK](#) [thermofisher.com]
- 15. [docs.aatbio.com](#) [docs.aatbio.com]
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